molecular formula C16H15ClN2OS B5738372 2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide

2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide

Cat. No. B5738372
M. Wt: 318.8 g/mol
InChI Key: PUHJIIPQDCJHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MK-677 or Ibutamoren and is classified as a non-peptide growth hormone secretagogue.

Mechanism of Action

MK-677 works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is responsible for regulating appetite and energy balance. When MK-677 binds to the ghrelin receptor, it activates a signaling pathway that leads to the release of growth hormone. This, in turn, leads to increased levels of IGF-1, which has anabolic effects on the body.
Biochemical and Physiological Effects:
MK-677 has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass, bone density, and overall body composition. It has also been shown to improve cognitive function and memory. MK-677 has been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels. It has also been shown to have a positive effect on glucose metabolism, improving insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the advantages of using MK-677 in lab experiments is its ability to stimulate the release of growth hormone and IGF-1, which can lead to increased muscle mass, bone density, and overall body composition. This can be useful in studying the effects of growth hormone on the body. However, one of the limitations of using MK-677 in lab experiments is its potential to cause side effects such as increased appetite, water retention, and insulin resistance. Careful consideration should be given to the dosage and duration of treatment when using MK-677 in lab experiments.

Future Directions

There are many future directions for research on MK-677. One potential area of research is its use in treating cognitive decline and Alzheimer's disease. Another potential area of research is its use in treating muscle wasting and osteoporosis. Further research is also needed to determine the long-term safety and efficacy of MK-677 in humans.

Synthesis Methods

The synthesis of MK-677 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzylamine to form 2-(4-chlorophenyl)-N-(3-methylbenzyl)-3-nitrobenzamide. This compound is then reduced to the corresponding amine using tin(II) chloride and hydrochloric acid. The amine is then reacted with carbon disulfide and sodium hydroxide to form the thioamide. Finally, the thioamide is reacted with acetic anhydride to form MK-677.

Scientific Research Applications

MK-677 has been extensively studied for its potential applications in various fields such as growth hormone deficiency, muscle wasting, and osteoporosis. It has been shown to increase the levels of growth hormone and insulin-like growth factor 1 (IGF-1) in the body, which can lead to increased muscle mass, bone density, and overall body composition. MK-677 has also been studied for its potential use in treating cognitive decline and Alzheimer's disease.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-11-3-2-4-14(9-11)18-16(21)19-15(20)10-12-5-7-13(17)8-6-12/h2-9H,10H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHJIIPQDCJHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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